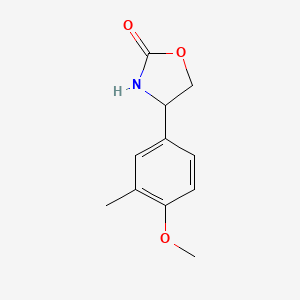
4-(4-Methoxy-3-methylphenyl)oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methoxy-3-methylphenyl)oxazolidin-2-one is a compound belonging to the oxazolidinone class, which is known for its significant antibacterial properties. The oxazolidinone nucleus is a popular heterocyclic framework in synthetic organic chemistry, often used as a chiral auxiliary in stereoselective transformations .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of oxazolidin-2-one derivatives, including 4-(4-Methoxy-3-methylphenyl)oxazolidin-2-one, can be achieved through various methods. One common approach involves the reaction of urea and ethanolamine under microwave irradiation in a chemical paste medium, where a catalytic amount of nitromethane absorbs the microwaves and generates hot spots . Another method includes the palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides, which provides 3-aryl-2-oxazolidinones in good yields .
Industrial Production Methods: Industrial production of oxazolidin-2-one derivatives often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and catalytic systems, such as palladium-catalyzed reactions, are common in industrial settings due to their efficiency and scalability .
化学反応の分析
Types of Reactions: 4-(4-Methoxy-3-methylphenyl)oxazolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in the reactions of oxazolidin-2-one derivatives include palladium catalysts, aryl bromides, and nitromethane. Reaction conditions often involve microwave irradiation, which accelerates the reaction and improves yield .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, palladium-catalyzed N-arylation can produce 3-aryl-2-oxazolidinones .
科学的研究の応用
4-(4-Methoxy-3-methylphenyl)oxazolidin-2-one has a wide range of scientific research applications. In chemistry, it is used as a chiral auxiliary in stereoselective transformations . In biology and medicine, oxazolidinone derivatives are known for their antibacterial properties and are used in the development of new antibiotics . The compound’s unique structure and reactivity make it valuable in various industrial applications, including the synthesis of pharmaceuticals and agrochemicals .
作用機序
The mechanism of action of 4-(4-Methoxy-3-methylphenyl)oxazolidin-2-one involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action is similar to other oxazolidinone antibiotics, such as linezolid, which binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the initiation complex for protein synthesis . This inhibition leads to the bacteriostatic effect against susceptible strains of bacteria .
類似化合物との比較
Similar Compounds: Similar compounds to 4-(4-Methoxy-3-methylphenyl)oxazolidin-2-one include other oxazolidinone derivatives such as linezolid, tedizolid, and contezolid . These compounds share the oxazolidinone nucleus and exhibit similar antibacterial properties.
Uniqueness: What sets this compound apart from other similar compounds is its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. The presence of the methoxy and methyl groups on the phenyl ring can enhance its antibacterial properties and make it a valuable compound for further research and development .
特性
分子式 |
C11H13NO3 |
|---|---|
分子量 |
207.23 g/mol |
IUPAC名 |
4-(4-methoxy-3-methylphenyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO3/c1-7-5-8(3-4-10(7)14-2)9-6-15-11(13)12-9/h3-5,9H,6H2,1-2H3,(H,12,13) |
InChIキー |
FMMHWSAIRRDFQX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)C2COC(=O)N2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


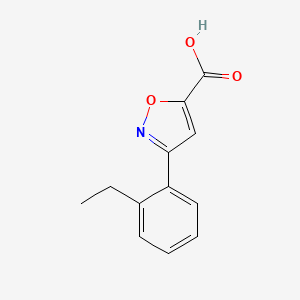
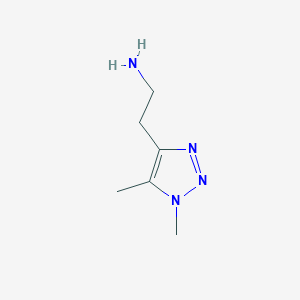

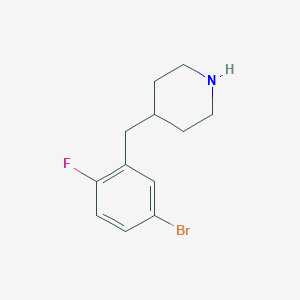
![3-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13539835.png)

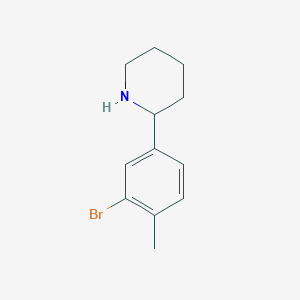

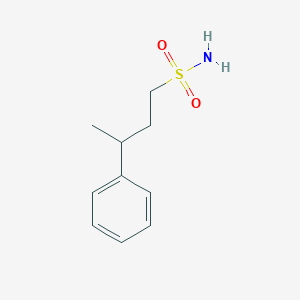
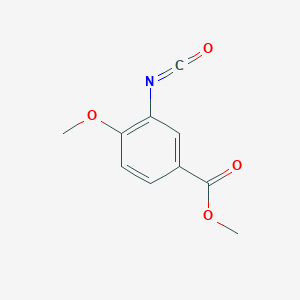
![3-{1-Azabicyclo[1.1.0]butan-3-yl}-1-(diphenylmethyl)azetidin-3-ol](/img/structure/B13539864.png)
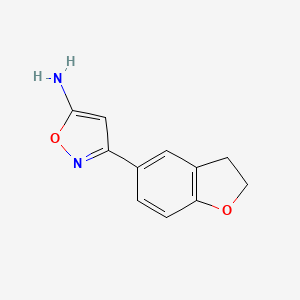
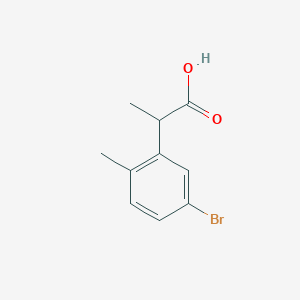
![2-(6-{2-[(Tert-butyldimethylsilyl)oxy]ethyl}-10,13-dioxa-4,6-diazatricyclo[7.4.0.0,3,7]trideca-1(9),2,4,7-tetraen-5-yl)ethan-1-amine](/img/structure/B13539891.png)
